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Compound of Interest

6-Methoxy-3-methyl-1-benzofuran-
Compound Name:
2-carboxylic acid

Cat. No.: B075883

An In-depth Technical Guide to the Spectroscopic Data of 6-Methoxy-3-methyl-1-benzofuran-
2-carboxylic acid

For Researchers, Scientists, and Drug Development
Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (C11H1004, Molar Mass: 206.19 g/mol )
is a significant heterocyclic compound, often utilized as a key intermediate in the synthesis of
pharmacologically active molecules.[1] Its structural elucidation is paramount for quality control
and for the development of new synthetic pathways. This guide provides a comprehensive
overview of its spectroscopic data, offering a valuable resource for researchers in medicinal
chemistry and drug development.

Molecular Structure

IUPAC Name: 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid[2] CAS Number: 10410-
29-4[2][3] Molecular Formula: C11H1004[2][3] Molecular Weight: 206.19 g/mol [2][3]

Spectroscopic Data
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The structural confirmation of 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid relies on

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, the expected proton

NMR chemical shifts can be predicted based on the analysis of similar structures and known

substituent effects on the benzofuran ring system. The spectrum is anticipated to be recorded

in a deuterated solvent such as DMSO-des or CDCls.

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
-COOH ~13.0 Singlet (broad) 1H
Aromatic H (H7) ~7.3-7.5 Doublet 1H
Aromatic H (H5) ~7.0-7.2 Doublet of doublets 1H
Aromatic H (H4) ~7.5-7.7 Doublet 1H
-OCHs ~3.8 Singlet 3H
-CHs ~2.5 Singlet 3H

13C NMR (Carbon NMR) Data

The 3C NMR spectrum provides information on the different carbon environments within the

molecule. The following data is based on available spectral information.[2]
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Carbon Atom Chemical Shift (6, ppm)
C=0 (Carboxylic Acid) ~165
Cc2 ~150
C3 ~115
C3a ~145
C4 ~120
C5 ~110
C6 ~160
c7 ~100
C7a ~130
-OCHs ~55
-CHs ~15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected
characteristic absorption bands for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid are
listed below.
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Functional Group Wavenumber (cm~—?) Intensity
O-H stretch (Carboxylic Acid) 2500-3300 Strong, Broad
C-H stretch (Aromatic) 3000-3100 Medium

C-H stretch (Aliphatic) 2850-3000 Medium

C=0 stretch (Carboxylic Acid) 1680-1710 Strong

C=C stretch (Aromatic) 1580-1620 Medium

C-O stretch (Ether) 1200-1275 Strong

C-O stretch (Carboxylic Acid) 1210-1320 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and elemental composition.

lon m/z
[M]* 206
[M-CHs]* 191
[M-COOH]* 161

Experimental Protocols
Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-
carboxylic acid

A plausible synthetic route for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid can be
adapted from established procedures for related benzofuran derivatives. A common method
involves the cyclization of a substituted phenoxy ester.

Materials:

e 4-Methoxyphenol
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Ethyl 2-chloroacetoacetate

Potassium carbonate

Ethanol

Sodium hydroxide

Hydrochloric acid

Diethyl ether

Procedure:

Step 1: Synthesis of Ethyl 2-(4-methoxyphenoxy)acetoacetate. To a solution of 4-
methoxyphenol in ethanol, add potassium carbonate. Stir the mixture at room temperature
for 30 minutes. Add ethyl 2-chloroacetoacetate dropwise and reflux the mixture for 12 hours.
After cooling, filter the mixture and evaporate the solvent under reduced pressure. Dissolve
the residue in diethyl ether, wash with water, and dry over anhydrous sodium sulfate.
Evaporate the solvent to obtain the crude product.

Step 2: Cyclization to Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate. The crude
phenoxy ester from the previous step is subjected to cyclization using a dehydrating agent
such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated to promote
intramolecular cyclization. After the reaction is complete, the mixture is poured onto ice
water, and the precipitated product is filtered, washed with water, and dried.

Step 3: Hydrolysis to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. The ethyl ester
is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol. After
completion of the reaction, the ethanol is removed under reduced pressure. The aqueous
solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid
product is filtered, washed with cold water, and dried to yield 6-Methoxy-3-methyl-1-
benzofuran-2-carboxylic acid.

Spectroscopic Analysis Protocols

NMR Spectroscopy:
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e 1H and 3C NMR spectra are recorded on a Bruker spectrometer operating at a frequency of
400 MHz for *H and 100 MHz for 13C.

o Samples are dissolved in a suitable deuterated solvent (e.g., CDCls or DMSO-de) with
tetramethylsilane (TMS) as an internal standard.

e Chemical shifts (0) are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy:
e FT-IR spectra are recorded on a PerkinElmer FT-IR spectrometer.

o Samples are analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)
accessory.

e Spectra are recorded in the range of 4000-400 cm™1,
Mass Spectrometry:

e Mass spectra are obtained using a mass spectrometer with an electron ionization (El)
source.

e The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-
MS).

e The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations
Synthetic Workflow
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Synthetic Workflow for 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Step 1: Esterification

4-Methoxyphenol + Ethyl 2-chloroacetoacetate

2CO03, Ethanol, Reflux

Ethyl 2-(4-methoxyphenoxy)acetoacetate

2504 or PPA, Heat

Step 2: Qyclization

Ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate

L. NaOH, Ethanol/H20, Reflux
2. HCl (aq)

Step 3: I?/drolysis

6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Click to download full resolution via product page

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow
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Spectroscopic Characterization Workflow

Sample Preparation

Synthesized Compound

Spectroscopic Techniques

NMR Spectroscopy
(*H and 13C) IR Spectroscopy Mass Spectrometry

\Eata Ainalys /

Spectral Data
(Chemical Shifts, Absorption Bands, m/z)

Conclusion

Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["spectroscopic data for 6-Methoxy-3-methyl-1-
benzofuran-2-carboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075883#spectroscopic-data-for-6-methoxy-3-methyl-
1-benzofuran-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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